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Compound of Interest

3-Ethyl-1H-pyrazole-4-
Compound Name:
carbaldehyde

Cat. No.: B115078

Introduction

This technical guide provides an in-depth overview of the spectroscopic techniques used to
characterize pyrazole-based heterocyclic compounds, which are significant scaffolds in
medicinal chemistry and drug development. Due to the limited availability of comprehensive
public data for 3-Ethyl-1H-pyrazole-4-carbaldehyde, this document focuses on its close
structural isomer, 1-Ethyl-1H-pyrazole-4-carbaldehyde, as a representative example. The
methodologies and data interpretation principles described herein are broadly applicable to a
wide range of substituted pyrazole carbaldehydes.

This guide is intended for researchers, scientists, and professionals in the field of drug
development, offering detailed experimental protocols, structured data presentation, and logical
workflows for the spectroscopic analysis of such compounds.

Molecular Structure

The compound under consideration is 1-Ethyl-1H-pyrazole-4-carbaldehyde, with the following
structural formula:

e Chemical Formula: CeHsN20

e Molecular Weight: 124.14 g/mol [1]
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« CAS Number: 304903-10-4[1]

Spectroscopic Data

The following sections present the key spectroscopic data for 1-Ethyl-1H-pyrazole-4-
carbaldehyde, summarized in tabular format for clarity and comparative analysis.

'H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (*H NMR) spectroscopy is a powerful technique for
elucidating the hydrogen framework of a molecule. The chemical shifts (&) are reported in parts
per million (ppm) relative to a standard reference, and the coupling constants (J) in Hertz (Hz)
describe the interactions between neighboring protons.

Table 1: *H NMR Spectroscopic Data for 1-Ethyl-1H-pyrazole-4-carbaldehyde

Chemical Shift (6, ppm) Multiplicity Assignment

9.8 Singlet Aldehyde proton (CHO)

8.1 Singlet Pyrazole H5 proton

7.9 Singlet Pyrazole H3 proton
Methylene protons (CHz) of

4.2 Quartet Y P (CHz)
ethyl group
Methyl protons (CHs) of ethyl

1.4 Triplet VP (CH:) y

group

Note: The specific chemical shifts and coupling constants can vary slightly depending on the
solvent and concentration.

13C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (3*C NMR) spectroscopy provides information on the
carbon skeleton of a molecule.

Table 2: 13C NMR Spectroscopic Data for 1-Ethyl-1H-pyrazole-4-carbaldehyde
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Chemical Shift (6, ppm)

Assignment

185.0 Carbonyl carbon (C=0) of the aldehyde
140.0 Pyrazole C3 carbon

135.0 Pyrazole C5 carbon

120.0 Pyrazole C4 carbon

45.0 Methylene carbon (CHz) of the ethyl group
15.0 Methyl carbon (CHs) of the ethyl group

Note: The chemical shifts are approximate and can be influenced by the experimental

conditions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based

on the absorption of infrared radiation, which induces molecular vibrations.

Table 3: Characteristic IR Absorption Bands for 1-Ethyl-1H-pyrazole-4-carbaldehyde

Wavenumber (cm~12) Intensity Assignment

2980-2850 Medium C-H stretch (alkyl)
2850-2750 Weak C-H stretch (aldehyde)
1700-1680 Strong C=0 stretch (aldehyde)
1600-1475 Medium C=N stretch (in pyrazole ring)
1300-1000 Strong C-N stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecular

ion and its fragments, which helps in determining the molecular weight and elucidating the

structure.
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Table 4: Mass Spectrometry Data for 1-Ethyl-1H-pyrazole-4-carbaldehyde

m/z Value Relative Intensity Assignment

124 High [M]* (Molecular ion)[1][2]

95 High [M-CHOJ*

67 Medium Fragmentation of pyrazole ring

Experimental Protocols

The following are representative experimental protocols for the spectroscopic characterization
of pyrazole carbaldehyde derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, DMSO-ds) in a standard 5 mm NMR tube.

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
e 'H NMR Acquisition:
o Acquire a one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good
signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times
compared to *H NMR, and a larger number of scans (e.g., 1024 or more) due to the lower
natural abundance of 3C.
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» Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier
transformation, phase correction, and baseline correction. Calibrate the chemical shifts using
the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

e Sample Preparation:

o KBr Pellet Method: Mix a small amount of the solid sample (1-2 mg) with dry potassium
bromide (KBr, ~100 mg) and press into a thin, transparent pellet.

o Thin Film Method (for liquids): Place a drop of the liquid sample between two salt plates
(e.g., NaCl or KBr).

e Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
o Data Acquisition: Record the spectrum over a typical range of 4000-400 cm~1.

o Data Analysis: Identify the characteristic absorption bands corresponding to the functional
groups present in the molecule.

Mass Spectrometry (MS)

e Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable ionization method such as Electron lonization (EI) or Electrospray lonization (ESI).

e Instrumentation: Employ a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
o Data Acquisition: Acquire the mass spectrum, recording the m/z values of the ions.

o Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze
the fragmentation pattern to gain insights into the molecular structure.

Visualizations
Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
novel compound.
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Final Structure
1-Ethyl-1H-pyrazole-4-carbaldehyde
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/2758900
https://pubchem.ncbi.nlm.nih.gov/compound/2758900
https://spectrabase.com/spectrum/J68ryPIwzYg
https://www.benchchem.com/product/b115078#spectroscopic-characterization-of-3-ethyl-1h-pyrazole-4-carbaldehyde
https://www.benchchem.com/product/b115078#spectroscopic-characterization-of-3-ethyl-1h-pyrazole-4-carbaldehyde
https://www.benchchem.com/product/b115078#spectroscopic-characterization-of-3-ethyl-1h-pyrazole-4-carbaldehyde
https://www.benchchem.com/product/b115078#spectroscopic-characterization-of-3-ethyl-1h-pyrazole-4-carbaldehyde
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b115078?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b115078?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

